Superior Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide/Chloride
4-Iodonaphthalen-1-ol exhibits significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. The C–I bond in aryl iodides has a bond dissociation energy (BDE) of approximately 65 kcal/mol, which is substantially lower than the C–Br bond (typically ~80 kcal/mol) and C–Cl bond (~95 kcal/mol) . This translates to markedly faster oxidative addition rates, enabling milder reaction conditions, shorter reaction times, and higher yields . Specifically, under ligand-free Suzuki–Miyaura conditions, aryl iodides generally afford >90% conversion within 1–2 hours at 60°C, whereas aryl bromides require 80–100°C and 6–12 hours for comparable conversion, and aryl chlorides often necessitate specialized ligands and temperatures exceeding 100°C .
| Evidence Dimension | Bond Dissociation Energy (C–X) and Relative Oxidative Addition Rate |
|---|---|
| Target Compound Data | C–I BDE ≈ 65 kcal/mol; fast oxidative addition (relative rate ~10^3-10^4 vs Cl) |
| Comparator Or Baseline | 4-Bromonaphthalen-1-ol (C–Br BDE ≈ 80 kcal/mol); 4-Chloronaphthalen-1-ol (C–Cl BDE ≈ 95 kcal/mol) |
| Quantified Difference | C–I BDE is ~15 kcal/mol lower than C–Br and ~30 kcal/mol lower than C–Cl |
| Conditions | Density functional theory (DFT) calculations and experimental shock tube studies for BDE; Pd-catalyzed Suzuki–Miyaura coupling for relative reactivity |
Why This Matters
The substantially lower bond dissociation energy of the C–I bond directly translates to faster and more efficient cross-coupling, reducing catalyst loading and enabling reactions under milder, more functional-group-tolerant conditions.
- [1] NaCTeM Facta. CAS:90-14-2 (1-Iodonaphthalene) Bond Dissociation Energy Data. Derived from Shock Tube Radical Generation Studies. View Source
- [2] Science of Synthesis. Aryl Halide Reactivity in Suzuki–Miyaura Coupling. Thieme Chemistry. View Source
- [3] K. C. Nicolaou, P. G. Bulger, D. Sarlah. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition 2005, 44 (29), 4442-4489. View Source
